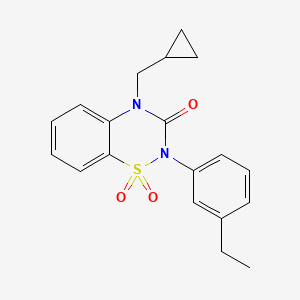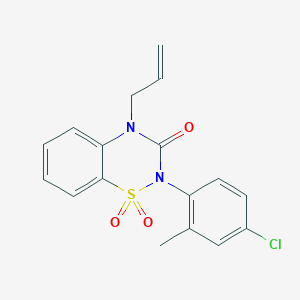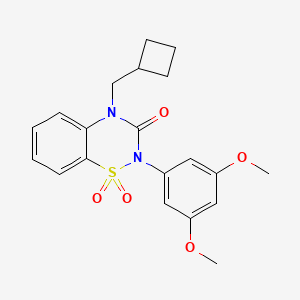![molecular formula C17H20FN3O B6451013 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine CAS No. 2640954-31-8](/img/structure/B6451013.png)
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine (CFPOP) is a synthetic compound that has seen an increasing amount of research in recent years due to its potential applications in scientific research. CFPOP is an analog of the commonly used drug piperidine, and has several interesting properties which make it a valuable tool in the laboratory.
作用機序
The exact mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine is still not fully understood. However, it is believed that 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine binds to the active site of the enzymes acetylcholinesterase and monoamine oxidase A, preventing them from breaking down their respective substrates. This leads to an accumulation of acetylcholine and monoamine neurotransmitters, respectively, resulting in the desired effects.
Biochemical and Physiological Effects
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has been studied for its potential effects on both biochemical and physiological processes. In biochemical studies, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has been found to inhibit the activity of acetylcholinesterase and monoamine oxidase A. In physiological studies, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has been found to reduce anxiety and depression-like behavior in animal models.
実験室実験の利点と制限
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and is very stable in solution. Additionally, it is non-toxic and has low bioavailability, making it safe to use in experiments. The main limitation of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine is its relatively low potency, meaning that higher doses are required to achieve the desired effects.
将来の方向性
There are several potential future directions for research into 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine. One potential direction is to further investigate its potential as an inhibitor of acetylcholinesterase and monoamine oxidase A, as well as other enzymes involved in neurotransmitter breakdown. Additionally, further research into its potential effects on biochemical and physiological processes is needed. Finally, further studies into the safety and toxicity of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine should be conducted.
合成法
The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine is a multi-step process that begins with the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with piperidine to produce a cyclopropyl piperidine intermediate. This intermediate is then reacted with 4-fluorophenylmethyl bromide to yield 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine. The reaction is carried out in a mixture of acetonitrile and water and is catalyzed by potassium carbonate. The reaction is typically complete within 4 hours and yields 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine in a purity of >90%.
科学的研究の応用
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has several potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is thought to be beneficial in the treatment of Alzheimer’s disease. 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has also been studied as a potential inhibitor of the enzyme monoamine oxidase A, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme is thought to be beneficial in the treatment of depression.
特性
IUPAC Name |
3-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-5-1-12(2-6-15)11-21-9-7-14(8-10-21)17-19-16(20-22-17)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQGABXUJOLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6450933.png)
![2-{1-cyclopropanecarbonyl-octahydropyrrolo[3,4-b]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6450934.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B6450940.png)

![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6450972.png)
![2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450974.png)



![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B6451030.png)